(4-Fluoro-5-methoxy-2-nitrophenyl)methanol
Overview
Description
“(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” is a yellow crystalline solid with the chemical formula C8H8FNO4 . It is also referred to as 2-Nitro-4-fluoro-5-methoxybenzyl alcohol. This compound is a derivative of 5-methoxy-2-nitrophenol, which is widely used as a starting material for the synthesis of other organic compounds.
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” can be represented by the Inchi Code: 1S/C8H8FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3 . The molecular weight of this compound is 201.15 .Physical And Chemical Properties Analysis
“(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” is a powder at room temperature . The compound has a molecular weight of 201.15 .Scientific Research Applications
Synthesis of Mereletinib
“(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” plays a crucial role in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, “(4-Fluoro-5-methoxy-2-nitrophenyl)methanol” serves as a key intermediate compound .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-fluoro-5-methoxy-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACWXEOHUXLCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-5-methoxy-2-nitrophenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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